4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol
Description
Properties
CAS No. |
6280-47-3 |
|---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+ |
InChI Key |
MYQBBEYFTBZYRE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction Approach
One of the most common synthetic routes to stilbene derivatives such as 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves the Wittig reaction between a benzyl phosphonium salt and an aldehyde.
-
- 4-Chlorobenzyltriphenylphosphonium salt (or related phosphonium ylide)
- 4-Hydroxybenzaldehyde
-
- Base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
- Aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
- Room temperature to reflux conditions
Mechanism :
The ylide attacks the aldehyde carbonyl carbon, forming a betaine intermediate that collapses to form the alkene with predominantly (E)-configuration due to steric and thermodynamic control.Yields :
Typically moderate to high yields (50-80%) depending on reaction optimization.
Heck Coupling Reaction
Another efficient method is the Heck cross-coupling of 4-chloroiodobenzene with 4-hydroxyphenyl ethylene derivatives.
-
- 4-Chloroiodobenzene
- 4-Hydroxyphenyl vinyl derivatives or styrene
-
- Palladium catalysts such as Pd(OAc)2 with phosphine ligands
- Base such as triethylamine or potassium carbonate
- Solvent such as DMF or N-methylpyrrolidone (NMP)
- Elevated temperatures (100-130 °C)
-
- Direct formation of the styryl linkage
- Good control over (E)-stereochemistry
- Scalable and suitable for industrial synthesis
Aldol Condensation Followed by Reduction
A classical approach involves the aldol condensation of 4-chlorobenzaldehyde with 4-hydroxyacetophenone, followed by selective reduction.
Step 1: Aldol Condensation
- Base-catalyzed condensation forms the α,β-unsaturated ketone intermediate (chalcone derivative)
- Conditions: NaOH or KOH in ethanol or aqueous media
Step 2: Reduction
- Selective reduction of the ketone to the corresponding alcohol or direct hydrogenation to the alkene
- Catalysts: Pd/C or Raney Nickel under hydrogen atmosphere
-
- May require careful control to avoid over-reduction
- Possible formation of mixtures of stereoisomers
Other Synthetic Routes
Suzuki-Miyaura Coupling : Coupling of 4-chlorophenylboronic acid with 4-iodophenol derivatives under palladium catalysis can also yield the target compound after appropriate functional group transformations.
Stille Coupling : Coupling of organostannanes with aryl halides under Pd catalysis.
Detailed Experimental Procedure Example (Wittig Reaction)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Chlorobenzyltriphenylphosphonium bromide (1 equiv), NaH (1.1 equiv), THF, 0 °C to RT | Generate ylide by deprotonation | Formation of reactive ylide intermediate |
| 2 | Add 4-hydroxybenzaldehyde (1 equiv) dropwise | Stir at RT to reflux for 12-24 h | Formation of (E)-stilbene derivative |
| 3 | Workup: Quench with water, extract with ethyl acetate | Purify by column chromatography | Yield: ~65-75%, mp ~95-96 °C |
Analytical Data and Characterization
- Melting Point : Approximately 95-96 °C for purified compound
- NMR Spectroscopy :
- $$ ^1H $$ NMR shows characteristic vinyl protons with coupling constants (J ~16 Hz) indicative of (E)-configuration
- Aromatic protons consistent with para-substitution pattern
- Mass Spectrometry : Molecular ion peak corresponding to C14H11ClO
- Elemental Analysis : Consistent with calculated values for C, H, Cl, and O
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Wittig Reaction | 4-Chlorobenzyltriphenylphosphonium salt, 4-Hydroxybenzaldehyde | NaH, THF | RT to reflux, 12-24 h | 65-75% | Good stereoselectivity for (E)-isomer |
| Heck Coupling | 4-Chloroiodobenzene, 4-Hydroxyphenyl vinyl | Pd catalyst, base (Et3N), DMF | 100-130 °C, 6-12 h | 60-80% | Scalable, direct C-C bond formation |
| Aldol Condensation + Reduction | 4-Chlorobenzaldehyde, 4-Hydroxyacetophenone | NaOH, Pd/C, H2 | RT to reflux, various | 50-70% | Requires multi-step control |
| Suzuki Coupling | 4-Chlorophenylboronic acid, 4-Iodophenol derivative | Pd catalyst, base | 80-110 °C | Moderate | Versatile, requires boronic acid prep |
Research Discoveries and Developments
- Recent literature emphasizes the use of palladium-catalyzed cross-coupling reactions (Heck and Suzuki) due to their efficiency and selectivity in preparing stilbene derivatives with halogen substituents, including 4-chlorophenyl groups.
- Studies indicate that the (E)-isomer predominates under thermodynamically controlled conditions, which is crucial for biological activity and material properties.
- Optimization of reaction parameters such as solvent, temperature, and ligand choice has led to improved yields and purities.
- Use of microwave-assisted synthesis and flow chemistry has been explored to reduce reaction times and improve scalability.
- Functional group tolerance in these methods allows for further derivatization of the phenol group for downstream applications.
Chemical Reactions Analysis
Bromination Route
-
Step 1 : Bromination of 4-hydroxyacetophenone yields α-bromo-5-hydroxyacetophenone .
-
Step 2 : Subsequent methoxide-bromide exchange converts the bromine to a methoxy group, forming α-methoxy-4-hydroxyacetophenone .
-
Step 3 : Catalytic hydrogenation (e.g., using Pd/C) reduces the ketone to produce the final phenolic compound .
Condensation Route
-
Step 1 : A phenolic compound reacts with an aldehyde/ketone derivative via condensation.
-
Step 2 : The intermediate undergoes purification (e.g., silica gel chromatography) to isolate the target compound .
Reactivity of Functional Groups
The compound’s hydroxyl (-OH) and ethenyl groups drive its reactivity:
Electrophilic Aromatic Substitution
-
The phenolic hydroxyl group activates the aromatic ring, enabling substitutions at para positions.
-
Chlorine’s electron-withdrawing effect directs reactions to specific sites.
Oxidation Reactions
-
The hydroxyl group participates in oxidation, potentially forming quinones or other oxidized derivatives.
Coupling Reactions
-
The ethenyl group may undergo cross-coupling (e.g., Suzuki or Ullmann) to form complex aromatic structures.
Reaction Mechanisms
The E-configuration of the ethenyl group and the chlorophenyl substituent influence regioselectivity and reaction rates:
-
Bromination : Addition of Br₂ to the acetophenone precursor follows electrophilic substitution, favoring the α-position due to ketone activation .
-
Methoxide-Bromide Exchange : SN2 mechanism replaces bromide with methoxide, facilitated by polar aprotic solvents .
-
Catalytic Hydrogenation : Reduces the ketone to a methylene group, preserving the phenolic hydroxyl .
Purification and Yield Data
Experimental procedures emphasize rigorous purification:
| Step | Conditions | Yield |
|---|---|---|
| Silica Gel Chromatography | Petroleum ether:ethyl acetate (100:1 → 10:1) | 59.7–98.0% |
| Flash Chromatography | Petroleum ether:ethyl acetate (500:1 → 50:1) | 75.1–92.8% |
Scientific Research Applications
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Electron-withdrawing groups (e.g., Cl) enhance oxidative stability but reduce nucleophilicity compared to electron-donating groups (e.g., NHCH₃) .
- Schiff base analogues (e.g., ) exhibit conformational flexibility due to the imine bond, contrasting with the rigid stilbene backbone of the target compound .
Physicochemical Properties
Table 2: Crystallographic and Electronic Properties
| Compound | Crystallographic Data (Å, °) | λmax (nm) | LogP |
|---|---|---|---|
| 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol | N/A (literature data sparse) | ~290* | 3.2* |
| 3-(4-Cl-phenyl)pyrazole derivative | a = 9.7515, b = 10.2097, c = 27.6705; β = 96.4° | 265 | 4.8 |
| 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxy-phenol | C17H18O4; V = 286.3 ų | 320 | 2.9 |
*Predicted using computational tools.
Sources :
Key Observations :
- The pyrazole derivative () exhibits significant twisting between aromatic rings (75.1°), reducing conjugation compared to the planar stilbene core.
- Methoxy-substituted analogues () show increased hydrophilicity (LogP = 2.9) relative to the chlorinated target compound (LogP ~3.2).
Key Observations :
- The target compound’s anti-estrogenic activity surpasses triphenylethylene analogues () due to optimal chlorine positioning enhancing receptor binding .
- Thiazole derivatives () show superior cytotoxicity against cancer cells, likely due to heterocyclic stabilization of transition states in kinase inhibition .
Biological Activity
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol, also known as 4-chloro-α,β-unsaturated phenol, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Chemical Formula : CHClO
- Molecular Weight : 236.69 g/mol
- Structure : The compound features a phenolic structure with a chlorophenyl substituent and an ethenyl group, contributing to its reactivity and biological potential.
Antimicrobial Activity
Research indicates that 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Bacillus subtilis | 0.5 μg/mL |
| 5a | Staphylococcus aureus | 0.3 μg/mL |
| 7b | Escherichia coli | 0.4 μg/mL |
| 10 | Salmonella typhi | 0.6 μg/mL |
These results suggest that the compound's structure may enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .
Anticancer Activity
The anticancer potential of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has been investigated in various studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: In Vitro Evaluation
A study assessed the effects of this compound on human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The findings indicated:
- IC values for HeLa cells were approximately 15 μM , indicating moderate cytotoxicity.
- The compound induced apoptosis in cancer cells, as evidenced by increased Annexin V staining.
These results highlight the potential of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a pivotal role in regulating immune response and inflammation. This inhibition leads to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol derivatives?
Microwave-assisted synthesis is a validated approach for derivatives of this scaffold. For example, a protocol involves reacting 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone with N-substituted imines in dimethylformamide (DMF), followed by microwave irradiation (30 seconds) and purification via column chromatography . Key parameters include:
- Solvent choice (DMF for polarity and solubility).
- Use of phosphoryl chloride as a cyclization agent.
- Rapid reaction times to minimize side products. Post-synthesis characterization via thin-layer chromatography (TLC) and recrystallization in dichloromethane ensures purity .
Q. How is X-ray crystallography utilized to determine the molecular structure of chlorinated stilbene derivatives?
Single-crystal X-ray diffraction (SCXRD) with a Bruker Kappa APEXII diffractometer is standard. Key steps include:
- Data collection : MoKα radiation (λ = 0.71073 Å), ω and φ scans, and multi-scan absorption correction (SADABS) .
- Refinement : SHELXL for least-squares refinement against , with and for high reliability .
- Validation : Check for planar deviations (e.g., pyrazole ring planarity: ±0.002 Å) and torsional angles (e.g., chlorophenyl ring dihedral angles: 75.1° and 39.5°) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement data for chlorinated stilbene derivatives?
Discrepancies often arise from disordered atoms or weak diffraction. Mitigation strategies include:
- Parameter comparison : Validate against SHELXL defaults (e.g., ) .
- Electron density analysis : Use difference Fourier maps to locate missing hydrogen atoms or solvent molecules .
- Validation tools : Check for geometric outliers (e.g., C–N bond lengths: 1.328–1.352 Å, between single/double bond norms) .
Q. What computational approaches predict the biological activity of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol analogs?
Molecular docking and dynamics simulations are critical. For example:
- Docking servers : Analyze binding to targets like sirtuin 6 (PDB ID: 3ZG6) with AutoDock Vina, focusing on ligand-receptor interactions (e.g., hydrogen bonds with active-site residues) .
- Pharmacokinetic profiling : Use QikProp or SwissADME to predict logP (lipophilicity) and BBB permeability. Derivatives with methoxy groups show enhanced metabolic stability .
- SAR studies : Compare analogs like 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol, which exhibit improved bioactivity due to electron-donating substituents .
Q. How are intermolecular interactions analyzed in the crystal packing of such compounds?
Hirshfeld surface analysis (via CrystalExplorer) quantifies interactions:
- C–H⋯π contacts : Contribute ~15% to packing in derivatives, observed at distances of 2.7–3.1 Å .
- Van der Waals forces : Dominant in chlorophenyl-stilbene systems (e.g., 60% of Hirshfeld surface) .
- Visualization tools : Mercury software maps contact distances and angles, highlighting weak interactions critical for lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
